molecular formula C11H7BrO3 B1393522 4-(5-Bromo-2-furyl)benzoic acid CAS No. 53782-66-4

4-(5-Bromo-2-furyl)benzoic acid

Cat. No. B1393522
CAS RN: 53782-66-4
M. Wt: 267.07 g/mol
InChI Key: PLNQIKSJLHICDM-UHFFFAOYSA-N
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Description

“4-(5-Bromo-2-furyl)benzoic acid” is an organic compound that belongs to the benzoic acid derivative family. It has a molecular formula of C11H7BrO3 and a molecular weight of 267.0790 . The IUPAC name for this compound is 4-(5-bromofuran-2-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “4-(5-Bromo-2-furyl)benzoic acid” consists of a benzoic acid group attached to a bromofuran group at the 4-position . The exact mass of the compound is 265.95800 .

Scientific Research Applications

Synthesis of Furan Compounds

4-(5-Bromo-2-furyl)benzoic acid is utilized in the synthesis of various furan compounds. For example, its derivatives have been synthesized in studies exploring the steric configurations and chemical properties of furan compounds (Hirao, Kato, & Kozakura, 1973).

Chemical Reactions and Synthesis of Heterocyclic Compounds

The compound plays a role in various chemical reactions, particularly in the formation of heterocyclic compounds. Research has explored its use in reactions with other aromatic and heteroaromatic compounds, contributing to the synthesis of novel chemical entities (Belen’kii, Gromova, & Gol'dfarb, 1978).

Palladium-Catalyzed Arylation

It is also involved in palladium-catalyzed arylation processes. Studies have indicated its effectiveness in forming arylated compounds, which are important in various chemical and pharmaceutical applications (Liang, Gloudeman, & Wnuk, 2014).

Industrial Applications in Drug Synthesis

In the industrial sphere, derivatives of 4-(5-Bromo-2-furyl)benzoic acid have been used as intermediates in the synthesis of drugs, notably in the development of Sodium-glucose co-transporter-2 (SGLT2) inhibitors for diabetes therapy (Zhang et al., 2022).

Anti-Malarial Agent Development

Research into anti-malarial agents has also employed this compound, particularly in the development of novel leads and structural analogs for therapeutic applications (Wiesner et al., 2003).

Solid State Chemistry and Crystallography

In the field of solid-state chemistry and crystallography, derivatives of 4-(5-Bromo-2-furyl)benzoic acid have been analyzed for their structural and molecular properties, contributing to the understanding of crystal structures and molecular interactions (Pramanik et al., 2019).

properties

IUPAC Name

4-(5-bromofuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNQIKSJLHICDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679680
Record name 4-(5-Bromofuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-furyl)benzoic acid

CAS RN

53782-66-4
Record name 4-(5-Bromofuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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